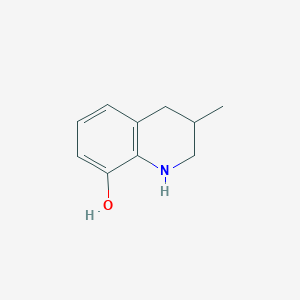

3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-4,7,11-12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZDBNLDVLDFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol and Its Derivatives

Established Synthetic Pathways for Tetrahydroquinolines as Precursors and Analogues

The synthesis of the tetrahydroquinoline core is a well-established field in organic chemistry, with several powerful methods available for the construction of this heterocyclic system. These methods provide the foundational strategies for accessing precursors and analogues of 3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol.

Catalytic Hydrogenation and Reduction Strategies for Quinolines and Related Systems

Catalytic hydrogenation of the corresponding quinoline (B57606) precursors is one of the most direct methods for the synthesis of tetrahydroquinolines. rsc.org This approach involves the reduction of the heteroaromatic quinoline ring to its saturated form. Various catalytic systems have been developed to achieve high yields and selectivity.

Significant progress has been made in the hydrogenation of quinolines to tetrahydroquinolines (THQs). nih.gov While early methods often required harsh conditions, modern catalysts offer milder and more efficient alternatives. For instance, a nitrogen-doped carbon-supported palladium catalyst has been shown to be highly effective for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions of 50 °C and 20 bar of H2. rsc.org Another user-friendly and environmentally conscious approach utilizes a heterogeneous cobalt catalyst generated in situ from cobalt(II) acetate (B1210297) and zinc dust in water, achieving excellent yields of tetrahydroquinolines at 70 °C and 30-40 bar of H2. thieme-connect.com

It is important to control the chemoselectivity and regioselectivity of the reduction, as over-reduction can lead to decahydroquinolines, and partial reduction can yield dihydroquinolines. nih.gov For example, a cobalt-amido cooperative catalyst has been reported for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H3N·BH3 at room temperature. nih.gov Further reduction of the resulting 1,2-dihydroquinoline (B8789712) can then yield the desired tetrahydroquinoline. nih.gov

Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation

| Catalyst System | Reductant | Temperature (°C) | Pressure (bar) | Solvent | Key Features |

| Pd/CN | H₂ | 50 | 20 | Not specified | Mild conditions, high yields (86.6–97.8%) rsc.org |

| Co(OAc)₂/Zn | H₂ | 70 | 30-40 | Water | Heterogeneous, eco-friendly thieme-connect.com |

| Cobalt-amido cooperative catalyst | H₃N·BH₃ | Room Temp | N/A | Not specified | Selective for 1,2-dihydroquinolines nih.gov |

| Adams' platinum catalyst | H₂ | 17-37 | ~4.4 | Acetic acid | Zero-order kinetics with respect to substrate gatech.edu |

Multicomponent Reaction Approaches for Tetrahydroquinoline Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The Povarov reaction is a prominent example of an MCR used for the synthesis of tetrahydroquinolines. nih.govresearchgate.net This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene to generate a tetrahydroquinoline adduct with three points of diversity. researchgate.net

The Povarov reaction can be catalyzed by Lewis acids and allows for the use of a wide variety of substrates, leading to structurally diverse tetrahydroquinolines. ingentaconnect.com For instance, the reaction of anilines, aldehydes, and cyclic enol ethers or enamines can produce heterocycle-fused tetrahydroquinolines. nih.gov While often leading to a mixture of stereoisomers, enantioselective versions of the Povarov reaction have been developed. researchgate.net

Another multicomponent approach involves the reaction of isocyanides, allenoates, and 2-aminochalcones to assemble polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity. acs.orgsci-hub.se

Cycloaddition Reactions (e.g., Diels-Alder, Povarov Reaction) for Tetrahydroquinoline Ring Formation

Cycloaddition reactions provide a convergent and stereocontrolled route to the tetrahydroquinoline ring system. The Povarov reaction, which can be classified as a [4+2] cycloaddition or aza-Diels-Alder reaction, is a key example. thieme-connect.comnumberanalytics.com In this reaction, an imine, formed in situ from an aniline and an aldehyde, acts as the azadiene and reacts with an alkene (the dienophile) to form the tetrahydroquinoline ring. tandfonline.com

The imino-Diels-Alder reaction is a powerful tool for the synthesis of tetrahydroquinolines. tandfonline.com Various methods have been developed to generate the reactive iminium ion intermediate in situ, which then undergoes cycloaddition with a range of alkenes. tandfonline.com Chiral phosphoric acid diesters have been used to catalyze the inverse electron-demand aza-Diels-Alder reaction of aldimines with enol ethers, affording tetrahydroquinoline derivatives with excellent enantioselectivity. organic-chemistry.org

Proline triflate has also been found to efficiently catalyze the one-pot synthesis of 2H-pyranotetrahydroquinolines from aryl imines and 3,4-dihydro-2H-pyran with high stereoselectivity. researchgate.net

Intramolecular Cyclization Methods (e.g., Hydroamination, Bischler-Nepieralski, Pictet-Spengler)

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. Several named reactions are particularly useful for the construction of tetrahydroquinoline and related tetrahydroisoquinoline scaffolds.

Intramolecular Hydroamination: Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines provides a route to tetrahydroquinolines in good yields with excellent regioselectivity. organic-chemistry.org

Bischler-Napieralski Reaction: This reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form 3,4-dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines. organic-chemistry.orgnrochemistry.comwikipedia.org The reaction is most effective with electron-donating groups on the aromatic ring. nrochemistry.com While traditionally used for tetrahydroisoquinolines, modifications can in principle lead to tetrahydroquinolines. Asymmetric versions of this reaction have also been developed. st-andrews.ac.uk

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. jk-sci.comnumberanalytics.comwikipedia.org The reaction is typically acid-catalyzed. jk-sci.com Similar to the Bischler-Napieralski reaction, this method is primarily for tetrahydroisoquinolines, but the underlying principles of electrophilic aromatic substitution can be adapted for tetrahydroquinoline synthesis. Phosphate buffers have been used as a milder alternative to strong acids for this reaction. acs.org

Targeted Synthesis of this compound and Positional Isomers

The synthesis of the specifically substituted this compound requires a strategy that allows for the precise placement of the methyl group at the 3-position and the hydroxyl group at the 8-position. This can be achieved either by starting with appropriately substituted precursors or by functionalizing the tetrahydroquinoline core at a later stage.

Specific Functionalization Strategies at the 3-Methyl and 8-Hydroxyl Positions

The introduction of the 3-methyl and 8-hydroxyl groups can be a key challenge. One approach is to start with a precursor that already contains these functionalities. For example, the synthesis could begin with an appropriately substituted aniline and proceed through one of the ring-forming reactions described above.

Alternatively, functionalization of a pre-formed tetrahydroquinoline ring can be employed.

Functionalization at the 8-Hydroxyl Position: The synthesis of 8-hydroxyquinolines is well-documented. nih.govscispace.comrroij.com One common method involves the Skraup or Friedländer synthesis using a substituted aromatic amine as the starting material. scispace.comrroij.com Another route is the diazotization of 8-aminoquinoline (B160924) followed by hydrolysis. rroij.com For a pre-formed tetrahydroquinoline, direct hydroxylation at the 8-position can be challenging due to the directing effects of the existing substituents. A more common strategy involves carrying the hydroxyl group through the synthesis, often in a protected form, from a starting material like 2-aminophenol (B121084).

Functionalization at the 3-Methyl Position: Introducing a methyl group at the 3-position can be achieved by using a starting material that already contains this functionality. For example, in a Povarov-type reaction, an alkene bearing a methyl group at the appropriate position could be used. Alternatively, a ketone with a methyl group adjacent to the carbonyl could be employed in a reaction that forms the C2-C3 bond. Direct methylation of the 3-position of a tetrahydroquinoline can be difficult to achieve selectively.

A plausible synthetic route to this compound could involve the catalytic hydrogenation of 3-methyl-8-hydroxyquinoline. The synthesis of 3-methyl-8-hydroxyquinoline itself could be accomplished through a Skraup reaction of 2-aminophenol with crotonaldehyde.

Table 2: Potential Synthetic Strategies for this compound

| Strategy | Description | Key Intermediates | Potential Challenges |

| Linear Synthesis via Hydrogenation | Synthesis of 3-methyl-8-hydroxyquinoline followed by catalytic hydrogenation. | 3-Methyl-8-hydroxyquinoline | Control of hydrogenation conditions to avoid over-reduction or side reactions. |

| Convergent Synthesis via Povarov Reaction | Three-component reaction of 2-aminophenol, an appropriate aldehyde, and a methyl-substituted alkene. | Substituted aniline, aldehyde, and alkene | Control of regioselectivity and stereoselectivity. |

| Intramolecular Cyclization | Cyclization of a suitably substituted N-aryl-β-amino alcohol or related precursor. | N-(2-hydroxyphenyl)-3-aminobutanol | Synthesis of the acyclic precursor. |

Derivatization from Related Quinolines and Tetrahydroquinolines

The synthesis of this compound can be efficiently achieved by the chemical modification of existing quinoline or tetrahydroquinoline scaffolds. A primary method is the catalytic hydrogenation of the corresponding quinoline precursor, 3-methyl-8-hydroxyquinoline. This reaction reduces the pyridine (B92270) ring of the quinoline system to create the saturated heterocyclic core of tetrahydroquinoline.

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. Various catalysts can be employed, with the choice influencing the reaction conditions and outcomes. Unsupported nanoporous gold (AuNPore) has been shown to be an effective catalyst for the regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines using an organosilane and water as a hydrogen source. organic-chemistry.org Another approach involves using boronic acid as a catalyst for the reduction of quinolines with a Hantzsch ester under mild conditions. organic-chemistry.org

Transfer hydrogenation represents an alternative to using hydrogen gas. This technique uses a hydrogen donor molecule, such as ammonia-borane (H₃N·BH₃), in the presence of a catalyst like inexpensive cobalt(II) bromide (CoBr₂) with a terpyridine ligand. organic-chemistry.org These methods provide a direct route to the tetrahydroquinoline core from readily available quinoline precursors.

Further derivatization can be performed on the tetrahydroquinoline ring itself. For instance, functional groups can be introduced or modified on the nitrogen atom or the aromatic ring, provided the starting material is appropriately selected.

Table 1: Illustrative Catalytic Systems for the Hydrogenation of Quinolines to Tetrahydroquinolines

| Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| Unsupported Nanoporous Gold (AuNPore) | Organosilane/H₂O | Highly efficient and regioselective; catalyst is reusable. | organic-chemistry.org |

| Boronic Acid | Hantzsch Ester | Mild reaction conditions; catalyst acts as both Lewis acid and hydrogen-bond donor. | organic-chemistry.org |

| CoBr₂/terpyridine | Ammonia-borane (H₃N·BH₃) | Uses an inexpensive catalyst and proceeds under ambient conditions. | organic-chemistry.org |

Control of Stereochemistry and Regioselectivity in this compound Synthesis

Achieving precise control over the three-dimensional structure (stereochemistry) and the position of chemical modifications (regioselectivity) is a critical aspect of synthesizing complex molecules like this compound.

The methyl group at the C3 position of this compound creates a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms called enantiomers. Enantioselective synthesis aims to produce predominantly one of these enantiomers.

Chiral Catalysis: This approach uses a chiral catalyst to guide the reaction towards the formation of a specific enantiomer. Chiral phosphoric acids have emerged as powerful organocatalysts for the asymmetric synthesis of tetrahydroquinolines. organic-chemistry.orgglobethesis.com For example, they can catalyze the asymmetric reduction of a quinoline precursor using a Hantzsch ester, yielding tetrahydroquinolines with high enantioselectivity. organic-chemistry.org Another strategy involves palladium-catalyzed asymmetric cycloaddition reactions using chiral ligands, such as P-chirogenic ligands, to construct the tetrahydroquinoline core with multiple stereocenters, including at the C3 position. nih.gov

Enzymatic Kinetic Resolution: This method utilizes enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture (a 50:50 mix of both enantiomers). For instance, a lipase (B570770) enzyme could be used to acylate one enantiomer of a racemic this compound mixture at the 8-hydroxy position. youtube.com This process leaves the other enantiomer unreacted. youtube.com The resulting acylated product and the unreacted alcohol can then be separated, providing access to both enantiomers in an enriched form. youtube.com A chemo-enzymatic cascade, combining an ene reductase (ERED) and an imine reductase (IRED), has been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines, achieving excellent enantiomeric excess (ee). rsc.org

Table 2: Examples of Enantioselective Methods for Tetrahydroquinoline Synthesis

| Method | Catalyst/Reagent | Typical Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | 2-Aminochalcones (leading to Quinolines) | High yields and excellent enantioselectivities (>99% ee). | organic-chemistry.orgnih.gov |

| Chemo-enzymatic Cascade | Ene Reductase (ERED) / Imine Reductase (IRED) | α,β-Unsaturated Aldehydes | Excellent enantioselectivity (97 to >99% ee). | rsc.org |

| Kinetic Resolution via Lithiation | n-Butyllithium / (-)-Sparteine | N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines | High levels of enantioselectivity. | nih.gov |

Regioselective functionalization involves introducing a new chemical group at a specific position on the molecule. In this compound, the benzene (B151609) ring offers several positions for substitution (C5, C6, C7). The existing substituents—the fused amino-alicyclic ring and the hydroxyl group at C8—direct where new substituents will attach during electrophilic aromatic substitution reactions.

The amino group (part of the tetrahydroquinoline core) and the hydroxyl group are both strong activating, ortho-, para-directing groups. researchgate.net This means they increase the reactivity of the aromatic ring and direct incoming electrophiles primarily to the positions ortho and para relative to themselves. For the 8-hydroxy group, the ortho positions are C7, and the para position is C6. For the amino group, the ortho position is C5, and the para position is C7.

Therefore, the positions most activated for electrophilic substitution are C5 and C7. The final regiochemical outcome depends on a balance of factors:

Electronic Effects: The combined electronic directing effects of the hydroxyl and amino groups strongly favor substitution at C5 and C7.

Steric Hindrance: The bulkiness of the reactants and the existing groups on the ring can influence the site of attack. The C5 and C7 positions may have different steric environments.

Reaction Conditions: The choice of catalyst, solvent, and temperature can alter the regioselectivity. For instance, in Friedel-Crafts acylation, the use of different N-protecting groups on the nitrogen atom can control whether acylation occurs at the C6 or C7 position. rsc.orglibretexts.org A study on the nitration of N-protected tetrahydroquinolines demonstrated that the choice of protecting group and reaction conditions could achieve total regioselectivity for the 6-position. researchgate.net

Directing Groups: In more advanced strategies, a directing group can be temporarily installed to force a reaction to occur at a specific C-H bond, even one that is not electronically favored. nih.govresearchgate.netnih.gov The nitrogen atom of the quinoline ring itself can act as a directing group, often favoring functionalization at the C2 or C8 positions. nih.gov

By carefully choosing the N-protecting group and the reaction conditions, one can selectively functionalize the aromatic ring of the tetrahydroquinoline scaffold. researchgate.netrsc.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol

Mechanistic Investigations of Key Synthetic Transformations Involving Tetrahydroquinoline Cores

The synthesis of the 3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol core can be approached through adaptations of classical quinoline (B57606) syntheses followed by reduction, or through more direct modern catalytic methods. While specific mechanistic studies on this exact molecule are not extensively documented, the underlying principles can be inferred from well-established reactions used for analogous substituted tetrahydroquinolines.

Key synthetic strategies often involve the initial construction of a quinoline ring system, which is subsequently reduced to the tetrahydroquinoline. Classical methods such as the Skraup-Doebner-von Miller synthesis , the Combes synthesis , and the Friedländer synthesis are foundational in quinoline chemistry. nih.govresearchgate.net

For instance, a plausible Skraup-type synthesis for a precursor to this compound would involve the reaction of 2-aminophenol (B121084) with an α,β-unsaturated aldehyde, such as crotonaldehyde, in the presence of an oxidizing agent and a strong acid. The mechanism is believed to proceed through a series of steps:

Michael Addition: The amino group of 2-aminophenol undergoes a conjugate addition to the α,β-unsaturated aldehyde.

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline intermediate.

Dehydration and Oxidation: Subsequent dehydration and oxidation yield the substituted quinoline.

A proposed mechanistic pathway for a Skraup-type synthesis is detailed below:

| Step | Description | Intermediate |

| 1 | Conjugate addition of 2-aminophenol to crotonaldehyde. | 3-(2-hydroxyanilino)butanal |

| 2 | Acid-catalyzed intramolecular cyclization. | Dihydroquinolin-8-ol derivative |

| 3 | Dehydration and oxidation. | 3-Methylquinolin-8-ol (B156217) |

The resulting 3-methylquinolin-8-ol can then be reduced to the target this compound via catalytic hydrogenation.

Modern synthetic approaches offer more direct routes. For example, a manganese-catalyzed borrowing hydrogen methodology allows for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov This atom-economical process proceeds through a cascade of dehydrogenation, condensation, and hydrogenation steps, offering a greener alternative to classical methods.

Electrophilic and Nucleophilic Reactivity of the Tetrahydroquinoline Ring System

The reactivity of this compound is governed by the interplay of its constituent parts: the electron-rich phenolic ring, the nucleophilic secondary amine, and the saturated heterocyclic ring containing a reactive benzylic position.

Electrophilic Aromatic Substitution: The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl group and the amino group (via its attachment to the ring). The hydroxyl group is a powerful ortho-, para-director, as is the amino group. Theoretical studies on 8-hydroxyquinoline (B1678124) indicate that the electron density is high on carbon atoms C-2 to C-6, suggesting multiple potential sites for electrophilic attack. orientjchem.orgsemanticscholar.org In the case of this compound, the positions ortho and para to the hydroxyl group (positions 7 and 5) are expected to be the most nucleophilic. Kinetic studies on the iodination of 8-hydroxyquinoline have shown that the reaction proceeds through the oxinate anion with a cyclohexadienone intermediate, a mechanism similar to that of phenol (B47542) iodination. rsc.org

Nucleophilic Reactivity: The secondary amine at the 1-position is a primary site for nucleophilic reactions. It can readily undergo alkylation, acylation, and other derivatizations. The nucleophilicity of the nitrogen can be influenced by the steric hindrance of the adjacent C2 and the substituent at C3. The hydroxyl group at the 8-position can also act as a nucleophile, particularly in its deprotonated phenoxide form. This allows for O-alkylation and O-acylation reactions. The relative reactivity of the amino and hydroxyl groups can often be controlled by the reaction conditions, such as pH. rroij.com

Reactivity at the Benzylic Position: The C4 position of the tetrahydroquinoline ring is benzylic and thus susceptible to reactions involving radical or cationic intermediates. nih.govnih.govwikipedia.org Benzylic bromination, for example, can be achieved using N-bromosuccinimide (NBS) under radical initiation. wikipedia.org The stability of the resulting benzylic radical is enhanced by resonance with the aromatic ring.

The reactivity of the piperidine-like ring is also influenced by the methyl group at the 3-position. This substituent can exert steric and electronic effects on reactions involving the heterocyclic ring, such as N-alkylation or functionalization at the adjacent C2 and C4 positions. chemrxiv.org

Reaction Kinetics and Thermodynamics in Derivatization Processes Relevant to this compound

Kinetics of Derivatization:

Electrophilic Aromatic Substitution: The rate of electrophilic substitution on the aromatic ring is expected to be high due to the strong activating effects of the hydroxyl and amino groups. Kinetic studies on the iodination of 8-hydroxyquinoline revealed that the reaction with the oxinate anion is approximately 300 times faster than the corresponding reaction with phenol at 25°C. rsc.org This highlights the enhanced nucleophilicity of the phenoxide form.

N-Acylation: The rate of acylation of the secondary amine will be dependent on the nucleophilicity of the nitrogen, the electrophilicity of the acylating agent, and steric factors. Studies on the N-acetylation of substituted anilines have shown that the partial atomic charge on the amine nitrogen is a key predictor of reactivity.

Thermodynamics of Derivatization:

O-Alkylation vs. C-Alkylation of the Phenolic Moiety: The alkylation of the phenolic hydroxyl group can lead to either O-alkylation (ether formation) or C-alkylation (alkylation of the aromatic ring). Computational studies on phenol alkylation suggest that O-alkylation is generally the thermodynamically favored pathway under neutral conditions. However, under acidic conditions that can promote the formation of cationic intermediates, intramolecular rearrangement from the O-alkylated product to the C-alkylated product can occur.

Equilibrium of Hydrogenation/Dehydrogenation: The tetrahydroquinoline core exists in equilibrium with its corresponding quinoline form through hydrogenation and dehydrogenation processes. The position of this equilibrium is dependent on temperature, pressure, and the catalyst used. Thermodynamic studies on the quinoline/hydrogen/tetrahydroquinoline system are important for understanding and optimizing processes such as coal liquefaction, where tetrahydroquinolines act as hydrogen-donor solvents.

The table below summarizes key thermodynamic parameters for 8-hydroxyquinoline, which serves as a useful reference for understanding the energetic properties of the aromatic portion of this compound.

| Thermodynamic Parameter | Value | Reference |

| Gas-phase enthalpy of formation | 6.5 ± 1.7 kJ/mol | |

| Crystalline enthalpy of formation | -83.0 ± 1.5 kJ/mol | |

| Enthalpy of sublimation | 89.5 ± 0.9 kJ/mol |

These data provide a baseline for estimating the thermodynamic properties of its derivatives, although the presence of the methyl group and the saturated heterocyclic ring will introduce modifications to these values.

Advanced Spectroscopic Characterization Techniques for 3 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, aliphatic, hydroxyl, and amine protons. The chemical shifts (δ) are influenced by the electron density around the nucleus, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm). The integration of each signal corresponds to the number of protons it represents, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing information about adjacent protons.

Expected ¹H NMR Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Doublet, Triplet |

| Aliphatic CH₂ (C4) | ~2.5 - 3.0 | Multiplet |

| Aliphatic CH (C3) | ~2.8 - 3.3 | Multiplet |

| Aliphatic CH₂ (C2) | ~3.0 - 3.5 | Multiplet |

| Methyl CH₃ | ~1.0 - 1.5 | Doublet |

| Amine NH | Variable (broad) | Singlet (broad) |

| Hydroxyl OH | Variable (broad) | Singlet (broad) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-OH | ~145 - 155 |

| Aromatic C | ~110 - 140 |

| Aliphatic C2 | ~40 - 50 |

| Aliphatic C3 | ~25 - 35 |

| Aliphatic C4 | ~20 - 30 |

| Methyl C | ~15 - 25 |

Note: These are approximate chemical shift ranges based on related structures.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It is instrumental in tracing the proton-proton connectivity within the aliphatic spin system of the tetrahydroquinoline ring and identifying which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, ROESY can help determine the relative orientation of the methyl group at the C3 position with respect to the protons on the tetrahydroquinoline ring.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique "molecular fingerprint."

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (amine) | Stretching | 3300 - 3500 (medium) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (hydroxyl) | Stretching | 1000 - 1260 |

| C-N (amine) | Stretching | 1020 - 1250 |

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of the aromatic ring and the C-C backbone vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation in the molecule. The phenolic ring in this compound is the primary chromophore. The presence of the hydroxyl and amino groups, as well as the alkyl substituents, will influence the position and intensity of the absorption bands. It is expected to show characteristic absorption bands in the UV region, likely around 200-400 nm, corresponding to π → π* transitions of the aromatic system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound (C₁₀H₁₃NO), the exact mass can be calculated and compared with the experimentally determined value for elemental composition confirmation.

Under electron ionization (EI), the molecule will fragment in a characteristic pattern. The fragmentation of tetrahydroquinolines is known to proceed through specific pathways, often involving the loss of the alkyl substituent or cleavage of the tetrahydroquinoline ring. Analysis of these fragment ions can help to confirm the structure of the molecule. A study on the mass spectra of methyl-1,2,3,4-tetrahydroquinolines provides insights into the expected fragmentation patterns. mcmaster.ca

Computational and Theoretical Studies on 3 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations for 3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol would involve methods like the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), to model its properties. nih.govresearchgate.netphyschemres.org

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scielo.org.mx For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its shape. physchemres.org

Given the flexibility of the tetrahydroquinoline ring and the methyl group, the molecule can exist in various conformations. A thorough analysis of the conformational landscape is necessary to identify the global minimum energy structure and other low-energy conformers. The dihedral angles are particularly important for defining the conformation around rotatable bonds. physchemres.org The optimized geometric parameters provide the foundation for all subsequent computational analyses.

Table 1: Representative Theoretical Geometrical Parameters for a Tetrahydroquinoline Derivative This table is illustrative and shows the type of data obtained from DFT geometry optimization.

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N | ~1.45 Å |

| Bond Angle | C-N-C | ~118° |

| Dihedral Angle | H-C-C-H | Variable |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orgossila.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and optical properties. wikipedia.orgutexas.edu A smaller gap suggests higher chemical reactivity and lower stability. wikipedia.org

Analysis of the molecular orbitals of this compound would reveal the distribution of electron density. The HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl and amino groups, while the LUMO would be distributed over the aromatic system. Understanding the charge distribution, often calculated via methods like Natural Population Analysis (NPA), helps in identifying the electrophilic and nucleophilic sites within the molecule. scielo.org.mx

Table 2: Illustrative Frontier Molecular Orbital Energies This table demonstrates the kind of data generated from an electronic structure analysis.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.8 | Electron donating ability |

| LUMO Energy | -1.2 | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 | Chemical reactivity and stability |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net These calculations are performed on the optimized geometry. physchemres.org The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., 0.961) to achieve better agreement with experimental data. nih.gov

A detailed assignment of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis, which clarifies the contribution of individual bond stretches, bends, and torsions to each vibrational frequency. researchgate.net This correlation between theoretical and experimental spectra helps confirm the molecular structure and provides a detailed understanding of its vibrational properties. researchgate.netmdpi.com

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies This table illustrates how calculated vibrational data is correlated with experimental results.

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| O-H Stretch | 3450 | 3460 | ν(O-H) |

| N-H Stretch | 3380 | 3395 | ν(N-H) |

| C=C Stretch (Aromatic) | 1610 | 1615 | ν(C=C) |

| C-H Stretch (Methyl) | 2950 | 2960 | ν(C-H) |

Quantum Chemical Descriptors and Reactivity Prediction

Beyond basic geometry and electronic structure, quantum chemical calculations provide descriptors that predict a molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of lone pairs and chemical bonds. wikipedia.orgwisc.edu This method is invaluable for analyzing hyperconjugative interactions and intramolecular charge transfer. nih.gov

Table 4: Example of NBO Donor-Acceptor Interaction Analysis This table shows representative data from an NBO calculation, quantifying intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(C-C) aromatic | 25.5 |

| LP(1) N | π(C-C) aromatic | 30.2 |

| π(C=C) | π*(C=C) | 18.9 |

The Electron Localization Function (ELF) is a topological analysis that provides a visual representation of electron pair localization in a molecule. jussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs, while lower values suggest delocalized electrons. researchgate.net

An ELF analysis of this compound would map out the regions of high electron density. This would clearly distinguish the core electrons, the covalent bonds (C-C, C-H, C-N, C-O), and the lone pairs on the oxygen and nitrogen atoms. Furthermore, it would visualize the delocalization of π-electrons across the aromatic ring, providing a clear picture of the molecule's electronic structure and bonding characteristics. uni-muenchen.de

Thermodynamic Property Calculations at Various Conditions

Computational chemistry provides a powerful avenue for determining the thermodynamic properties of molecules like this compound, particularly when experimental data is scarce. Density Functional Theory (DFT) is a widely used method for such calculations, offering a good balance between accuracy and computational cost. scirp.orgresearchgate.netnih.gov Studies on related compounds, such as methylquinolines, have demonstrated that thermodynamic properties calculated via DFT methods, specifically using functionals like B3LYP with basis sets such as 6-31+G(d,p), are in excellent agreement with experimental data obtained from techniques like adiabatic heat-capacity calorimetry. nist.gov

The process involves optimizing the molecular geometry of the compound in the gas phase to find its most stable conformation (a true minimum on the potential energy surface). mdpi.com Following optimization, frequency calculations are performed to confirm the stability and to compute various thermodynamic parameters at different temperatures. These calculations can yield crucial data such as standard enthalpy (H°), standard entropy (S°), and Gibbs free energy (G°). scirp.org

| Temperature (K) | Enthalpy (H°) (kJ/mol) | Entropy (S°) (J/mol·K) | Gibbs Free Energy (G°) (kJ/mol) |

|---|---|---|---|

| 298.15 | Value | Value | Value |

| 400 | Value | Value | Value |

| 500 | Value | Value | Value |

| 600 | Value | Value | Value |

| 700 | Value | Value | Value |

Note: The values in this table are illustrative of data that would be produced by DFT calculations and are not experimental results.

These computational models allow for the prediction of how the thermodynamic stability of the molecule changes with temperature, which is fundamental for understanding its behavior in various chemical processes. scirp.org

Theoretical Exploration of Reaction Mechanisms and Pathways for Tetrahydroquinoline Formation and Functionalization

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms involved in the synthesis and functionalization of the tetrahydroquinoline scaffold.

A significant focus of theoretical exploration has been the Povarov reaction, a powerful method for constructing tetrahydroquinolines. DFT studies have revealed that the Povarov reaction is a domino process consisting of two main sequential reactions. rsc.orgrsc.orgsemanticscholar.org The first step is typically a Lewis acid-catalyzed aza-Diels-Alder reaction between an N-aryl imine and a nucleophilic alkene to form a cycloadduct. rsc.orgmdpi.com This is followed by a subsequent stepwise 1,3-hydrogen shift in the intermediate to yield the final tetrahydroquinoline product. rsc.orgsemanticscholar.org

Theoretical analyses at the MPWB1K/6-311G** level of theory have shown that the aza-Diels-Alder step can proceed through a two-step mechanism involving a stabilized zwitterionic intermediate, rather than a concerted [4+2] cycloaddition. rsc.orgrsc.orgsemanticscholar.org The presence and nature of the acid catalyst play a crucial role; catalysts increase the electrophilic character of the reactants, promoting the formation of iminium ions and lowering the energy barrier for the reaction. mdpi.comnih.gov Computational models help to explain the regioselectivity observed in these reactions by analyzing the DFT-based reactivity indices of the reactants. rsc.orgmdpi.com

Beyond the Povarov reaction, computational studies have explored other pathways for tetrahydroquinoline synthesis. For instance, domino reactions involving a reduction-reductive amination strategy have been proposed, where the catalytic reduction of a nitro group is followed by the formation of a cyclic imine and subsequent reduction to the tetrahydroquinoline. nih.gov

Functionalization of the pre-formed tetrahydroquinoline ring has also been investigated theoretically. DFT calculations have been used to understand the regioselectivity of electrophilic substitution on the tetrahydroquinoline skeleton. For example, studies on the lithiation of N-Boc-2-aryltetrahydroquinolines followed by an electrophilic quench have employed DFT to explain changes in regioselectivity based on the electrophile used. These studies suggest that the binding of the electrophile can alter the structure of the intermediate organolithium complex, directing the substitution to a different position. nih.gov Similarly, theoretical studies on the electrophilic aromatic substitution of related hydroxyquinolines help predict the most reactive sites by comparing the stability of possible product isomers based on their calculated total energies and frontier molecular orbital energy gaps. semanticscholar.org

Structure Activity Relationship Sar Studies and in Vitro Biological Target Identification for Tetrahydroquinolin 8 Ol Scaffolds

General Principles of Structure-Activity Relationships in Tetrahydroquinoline Chemistry

The biological activity of tetrahydroquinoline derivatives is intricately linked to their three-dimensional shape, electronic properties, and the nature of their substituents. The saturated portion of the ring system allows for conformational flexibility, which can be crucial for optimal interaction with biological targets. The aromatic portion, on the other hand, can engage in various interactions such as pi-pi stacking and hydrogen bonding.

Substituents on the tetrahydroquinoline scaffold can dramatically alter its biological profile. For instance, the introduction of different groups can affect the molecule's lipophilicity (its ability to dissolve in fats and cross cell membranes), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electron density of the system, affecting its binding affinity to target proteins. The stereochemistry of substituents is also a critical factor, as biological systems are often highly sensitive to the spatial arrangement of atoms.

Structure-Activity Relationships of 3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol Derivatives in In Vitro Biological Assays

While specific and extensive SAR studies on this compound are not widely available in the public domain, we can infer potential relationships based on studies of closely related tetrahydroquinolin-8-ol and other substituted tetrahydroquinoline analogs.

Modifications at key positions of the this compound scaffold are expected to significantly impact its biological activity.

3-Methyl Group: The presence of a methyl group at the 3-position introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). These enantiomers can exhibit different biological activities and potencies, as they may interact differently with chiral biological targets like enzymes and receptors. The methyl group can also influence the conformation of the saturated ring, which may affect binding to a target.

8-Hydroxyl Group: The phenolic hydroxyl group at the 8-position is a key functional group. It can act as both a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within the binding site of a target protein. The acidity of this hydroxyl group can be modulated by other substituents on the aromatic ring. Furthermore, the 8-hydroxyl group, in proximity to the nitrogen atom, can participate in metal chelation, a property that is known to be important for the antimicrobial and anticancer activities of some 8-hydroxyquinoline (B1678124) derivatives. rroij.com

Nitrogen Position (N1): The secondary amine in the tetrahydroquinoline ring is a common site for modification. Alkylation or acylation at this position can significantly alter the compound's polarity, size, and basicity. For example, the synthesis of hybrid molecules, such as linking ibuprofen (B1674241) to the nitrogen of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold, has been explored to create new chemical entities with potentially combined or novel biological activities. mdpi.com Such modifications can influence the molecule's ability to cross biological membranes and can introduce new interaction points with a biological target.

The following table summarizes the expected impact of substitutions at these key positions:

| Position of Modification | Type of Substituent | Potential Impact on In Vitro Biological Activity |

| 3-Methyl | Introduction of chirality | Enantiomers may exhibit different potencies and efficacies. |

| Change in steric bulk | Can influence binding affinity and selectivity for a target. | |

| 8-Hydroxyl | Hydrogen bonding capability | Crucial for anchoring to the active site of a biological target. |

| Metal chelation | May contribute to antimicrobial or anticancer activities. | |

| Nitrogen (N1) | Alkylation/Acylation | Alters polarity, size, and basicity, affecting ADME properties and target interactions. |

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For the tetrahydroquinolin-8-ol scaffold, key pharmacophoric features likely include:

The Aromatic Ring: This serves as a hydrophobic core and can participate in pi-stacking interactions with aromatic amino acid residues in a protein's binding pocket.

The 8-Hydroxyl Group: As a potent hydrogen bond donor and acceptor, this group is a critical feature for interaction with many biological targets.

The Nitrogen Atom: The basic nitrogen can act as a hydrogen bond acceptor or become protonated, allowing for ionic interactions with acidic residues in a binding site.

The spatial relationship between these three features is crucial. The tetrahydroquinoline scaffold acts as a rigid framework that holds these groups in a specific orientation, allowing for precise interactions with a biological target. The expansion of the tetrahydroquinoline pharmacophore by adding diverse substituents has been shown to be a successful strategy for discovering new bioactive agents. nih.gov

In Vitro Biological Target Engagement and Mechanistic Insights for Tetrahydroquinolin-8-ol Scaffolds

The tetrahydroquinolin-8-ol scaffold and its derivatives have been investigated for their interaction with a variety of biological targets, suggesting a broad range of potential therapeutic applications.

Studies on related tetrahydroquinoline structures have identified several potential biological targets. For instance, certain tetrahydroquinoline derivatives have been found to act as antagonists for the G protein-coupled estrogen receptor (GPER), which is implicated in some cancers. mdpi.com Others have been developed as androgen receptor (AR) antagonists for the potential treatment of prostate cancer. nih.gov Additionally, C-8 substituted tetrahydroquinolines have been explored as ligands for opioid receptors, indicating their potential in pain management. nih.gov

The 8-hydroxyquinoline moiety itself is known to interact with various metalloenzymes due to its metal-chelating properties. For example, derivatives of 8-hydroxyquinoline have been shown to inhibit carbonic anhydrases. nih.gov The mechanism of action for the antimicrobial effects of some 8-hydroxyquinolines is thought to involve the chelation of essential metal ions, disrupting microbial cellular processes. rroij.com Cloxyquin (5-chloroquinolin-8-ol), a related compound, has demonstrated good antituberculosis activity, even against multidrug-resistant strains. nih.gov

The following table provides a summary of potential biological targets for the broader class of tetrahydroquinoline and 8-hydroxyquinoline derivatives:

| Biological Target Class | Specific Example(s) | Potential Therapeutic Area |

| G Protein-Coupled Receptors (GPCRs) | G Protein-Coupled Estrogen Receptor (GPER) mdpi.com | Cancer |

| Opioid Receptors nih.gov | Pain Management | |

| Nuclear Receptors | Androgen Receptor (AR) nih.gov | Prostate Cancer |

| Enzymes | Carbonic Anhydrases nih.gov | Various (e.g., glaucoma, epilepsy) |

| Microbial Targets | Metalloenzymes, DNA gyrase | Infectious Diseases, Tuberculosis nih.gov |

Future Prospects and Emerging Research Directions

Development of Novel and Sustainable Synthetic Strategies for 3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

The future synthesis of this compound is poised to move beyond traditional methods, embracing more sustainable and efficient approaches. Key emerging strategies include:

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of quinoline (B57606) and its derivatives. Future research will likely focus on utilizing environmentally benign solvents such as water or ethanol, and employing catalysts like nanocatalysts or biodegradable catalysts to improve reaction efficiency and reduce waste. Techniques such as microwave-assisted and ultrasound-assisted synthesis are also expected to be explored to shorten reaction times and improve yields.

Biocatalytic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to chiral compounds. The use of enzymes, such as imine reductases or transaminases, could enable the stereoselective synthesis of specific enantiomers of this compound, which is crucial for understanding its structure-activity relationship in biological systems. The synergistic use of chemo- and biocatalytic methods is a particularly promising avenue, combining the strengths of both approaches to create efficient and selective synthetic pathways.

Flow Chemistry: Continuous flow chemistry presents a scalable and safe method for the synthesis of tetrahydroquinolines. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The integration of flow chemistry with other modern synthetic techniques, such as photoredox catalysis, could open up new avenues for the efficient production of this compound and its derivatives.

| Synthetic Strategy | Potential Advantages |

| Green Chemistry | Reduced waste, use of renewable resources, milder reaction conditions. |

| Biocatalysis | High enantioselectivity, environmentally benign, mild reaction conditions. |

| Flow Chemistry | Scalability, improved safety, precise reaction control, higher yields. |

Advanced Computational Modeling for Precise Structure-Function Elucidation of the Compound

Computational chemistry is a powerful tool for predicting the properties and biological activities of novel compounds, thereby guiding synthetic efforts and biological testing. For this compound, advanced computational modeling will be instrumental in:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. These calculations can help to understand its reactivity, stability, and potential interaction with biological targets.

Molecular Docking: By modeling the interaction of this compound with the active sites of various enzymes and receptors, molecular docking can predict its potential biological targets. This can help to prioritize experimental screening and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build models that correlate the structural features of a series of tetrahydroquinoline derivatives with their biological activity. These models can then be used to predict the activity of new compounds, including this compound, and to design molecules with enhanced activity.

| Computational Method | Application |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. |

| 3D-QSAR (CoMFA/CoMSIA) | Development of predictive models for biological activity and rational drug design. |

Exploration of Diverse In Vitro Biological Applications and Target Validation for the this compound Scaffold

The tetrahydroquinoline scaffold is known to exhibit a wide range of biological activities. Future in vitro studies on this compound are expected to explore its potential in several key areas:

Enzyme Inhibition: Tetrahydroquinoline derivatives have shown inhibitory activity against various enzymes. Future research could investigate the potential of this compound as an inhibitor of enzymes such as cholinesterases (relevant to Alzheimer's disease), mTOR (implicated in cancer), and dihydrofolate reductase (a target for antimicrobial and anticancer drugs).

Antioxidant Activity: The phenolic hydroxyl group at the 8-position suggests that this compound may possess antioxidant properties. In vitro assays, such as the DPPH and ABTS radical scavenging assays, can be used to evaluate its ability to neutralize free radicals, which are implicated in a variety of diseases.

Antimicrobial Activity: Given that many quinoline derivatives exhibit antimicrobial properties, it is plausible that this compound could be active against various bacterial and fungal strains. In vitro screening against a panel of pathogenic microorganisms would be a valuable first step in exploring this potential.

Anticancer and Anti-inflammatory Activity: The tetrahydroquinoline nucleus is a common feature in many anticancer and anti-inflammatory agents. nih.gov Therefore, evaluating the cytotoxic effects of this compound on various cancer cell lines and its ability to modulate inflammatory pathways in vitro represents a promising research direction.

| Potential Biological Activity | Rationale |

| Enzyme Inhibition | The tetrahydroquinoline scaffold is a known pharmacophore for various enzyme inhibitors. |

| Antioxidant | The presence of a phenolic hydroxyl group suggests radical scavenging potential. |

| Antimicrobial | Quinolone and related heterocycles are well-established antimicrobial agents. |

| Anticancer/Anti-inflammatory | The tetrahydroquinoline core is found in many compounds with these activities. |

Integration of this compound into Broader Chemical Research Platforms and Material Science Applications

Beyond its potential therapeutic applications, this compound can be integrated into broader chemical research and material science endeavors:

Privileged Scaffold in Medicinal Chemistry: The tetrahydroquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov this compound can serve as a versatile building block for the creation of compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.

Fluorescent Sensors: Quinoline and its derivatives are known for their fluorescent properties. The specific substitution pattern of this compound may impart unique photophysical characteristics, making it a candidate for the development of fluorescent sensors for the detection of metal ions, anions, or biologically important molecules. nih.govnih.gov

Organic Electronics and Polymer Chemistry: The aromatic and heterocyclic nature of the tetrahydroquinoline ring system suggests potential applications in material science. Future research could explore the incorporation of this scaffold into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a monomer for the synthesis of novel polymers with interesting electronic or optical properties.

| Research Area | Potential Application |

| Medicinal Chemistry | A versatile scaffold for the development of compound libraries and new therapeutic agents. mdpi.comtandfonline.com |

| Fluorescent Sensors | Development of chemosensors for the detection of various analytes. |

| Material Science | Incorporation into organic electronic devices and novel polymeric materials. |

Q & A

Basic: What are the common synthetic routes for 3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclization or functionalization of pre-existing quinoline frameworks. For example, reduction of quinoline derivatives using agents like LiAlH₄ in THF can yield tetrahydroquinoline intermediates, followed by regioselective methylation or hydroxylation (e.g., via SOCl₂-mediated reactions) . Intermediates are characterized using ¹³C NMR to confirm methyl group placement (e.g., 2-(3-ethyl-8-methyl-1,2,3,4-tetrahydroquinolin-2-yl)-N,N-dimethylacetamide in ) and X-ray crystallography to resolve stereochemistry and bond angles (e.g., crystal structure analysis in ).

Basic: Which spectroscopic techniques are employed to confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying proton environments (e.g., methyl group at position 3, hydroxyl at position 8) and verifying saturation of the tetrahydroquinoline ring .

- X-ray Crystallography : Resolves 3D conformation, bond lengths (e.g., Cl–C distances in ), and hydrogen bonding patterns, essential for validating synthetic accuracy .

- IR Spectroscopy : Confirms functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹) .

Advanced: How do steric and electronic factors influence the reactivity of this compound in coordination chemistry?

Methodological Answer:

The methyl group at position 3 introduces steric hindrance, limiting access to the nitrogen lone pair, while the hydroxyl at position 8 enhances electron density via resonance. This affects ligand-metal coordination, as seen in tetrahydroquinoline derivatives forming stable complexes with transition metals (e.g., phosphorus-containing analogs in ). Computational studies (DFT) can model charge distribution to predict binding affinity, while experimental validation uses UV-Vis spectroscopy and cyclic voltammetry to assess redox behavior .

Advanced: What contradictions exist in reported biological activities of similar tetrahydroquinoline derivatives, and how can they be resolved?

Methodological Answer:

Discrepancies in enzyme inhibition data (e.g., conflicting IC₅₀ values for similar compounds in vs. ) may arise from assay conditions (pH, solvent polarity) or structural variations (e.g., substituent positioning). To resolve these:

- Dose-Response Curves : Standardize assays across multiple concentrations.

- Structural-Activity Relationship (SAR) Studies : Compare analogs with systematic substitutions (e.g., ’s focus on stereochemistry).

- Molecular Docking : Predict binding modes to enzymes like cytochrome P450 or kinases .

Advanced: What computational methods are used to predict the physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, dipole moments) using crystallographic data (e.g., bond angles from ).

- Molecular Dynamics (MD) : Simulates solubility and stability in solvents (e.g., acetonitrile kinetics in ).

- QSAR Models : Relate substituent effects (e.g., methyl vs. trifluoromethyl groups) to logP or bioavailability .

Basic: What are the key considerations for handling and storing this compound in experimental settings?

Methodological Answer:

- Storage : Protect from light at 2–8°C in airtight containers to prevent oxidation (as per solubility/stability guidelines in ).

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid hydroxyl group degradation.

- Safety : Follow protocols for similar amines (e.g., ’s GHS guidelines for inhalation/contact risks).

Advanced: How does the presence of the methyl group at position 3 affect the compound's stability and dimerization kinetics?

Methodological Answer:

The methyl group increases steric bulk, reducing dimerization rates by hindering [4+2] cycloaddition (analogous to 3-methyl-1,2-xylylene in ). Kinetic studies (e.g., variable-temperature NMR in CH₃CN) reveal activation parameters (ΔH‡, ΔS‡) for dimerization. For instance, ’s data on 3-methyl-1,2-xylylene shows ΔH‡ = 60 kJ/mol and ΔS‡ = −120 J/mol·K, suggesting a sterically controlled transition state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.